(S)-3-(Benzyloxy)-2-hydroxypropanoic acid

Description

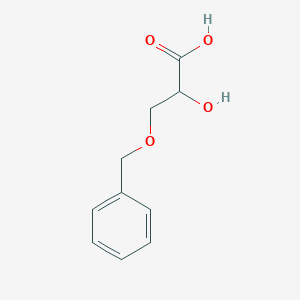

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-hydroxy-3-phenylmethoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYSUHDDCSREYHC-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Research Applications of (S)-3-(Benzyloxy)-2-hydroxypropanoic Acid

Abstract

(S)-3-(Benzyloxy)-2-hydroxypropanoic acid stands as a cornerstone chiral building block in modern synthetic chemistry. Its intrinsic value is derived from a trifecta of functional attributes: a stereochemically defined center at C2, a readily cleavable benzyl ether protecting the C3 hydroxyl group, and a versatile carboxylic acid at C1. This combination provides a robust and adaptable scaffold for the enantioselective synthesis of complex molecular architectures. This technical guide offers an in-depth exploration of the strategic applications of this synthon, focusing on its pivotal role in the development of pharmaceuticals, particularly β-adrenergic blockers and antiviral agents, and its emerging use in the fabrication of advanced functional polymers for biomedical applications. We will dissect the causality behind its selection in these synthetic campaigns and provide field-proven experimental insights and protocols for its effective utilization.

The Strategic Value of a Predefined Chiral Synthon

In the pursuit of biologically active molecules, the control of stereochemistry is not merely an academic exercise but a fundamental requirement for achieving therapeutic efficacy and safety. This compound is a premier example of a "chiral pool" starting material, where its stereochemistry is sourced from readily available, enantiomerically pure natural products like L-serine or derived from precursors like (S)-glycidol.[1] This strategy elegantly bypasses the need for often complex and costly asymmetric induction or resolution steps later in a synthetic sequence.

The molecule's utility is magnified by its distinct functional handles:

-

The (S)-Stereocenter: This fixed configuration is crucial for imparting the desired stereochemistry to the final product, which is often essential for specific receptor binding or enzyme inhibition.

-

The Carboxylic Acid: This group serves as a versatile anchor point for a wide array of chemical transformations, including esterification, amide bond formation, or reduction to a primary alcohol.

-

The Benzyl Ether: The benzyloxy group is an ideal protecting group for the C3 primary alcohol. It is stable to a wide range of reaction conditions (e.g., those involving bases, nucleophiles, and mild oxidants/reductants) yet can be removed cleanly and efficiently under standard hydrogenolysis conditions (H₂, Pd/C), liberating the free hydroxyl group at a strategic point in the synthesis.

Common Synthetic Pathways and Precursors

The enantiomerically pure this compound is itself a target of synthesis, primarily from established chiral precursors to ensure high enantioselectivity.[1] The two dominant approaches leverage the inherent chirality of natural products.

-

From L-Serine: This amino acid provides a direct and reliable source of the required (S)-stereochemistry.

-

From (S)-Glycidol: This versatile C3 building block can be converted to the target acid via protection of the hydroxyl group as a benzyl ether, followed by epoxide ring-opening and oxidation of the resulting primary alcohol.[1]

The logical flow from a simple chiral precursor to a versatile building block is a testament to the efficiency of chiral pool synthesis.

Caption: Synthetic utility of this compound.

Application in Pharmaceutical Research and Development

The structural motif of this compound is highly relevant to the pharmacophores of several classes of drugs. Its utility as a chiral intermediate ensures the production of the desired enantiomer, which is critical as different enantiomers of a drug can have vastly different pharmacological activities and side-effect profiles.[2]

Keystone Intermediate in the Synthesis of β-Adrenergic Blockers

Beta-blockers are a cornerstone in cardiovascular medicine, used to manage conditions like hypertension, angina, and arrhythmias.[3] The majority of these drugs contain a propanolamine side chain, and their β-blocking activity resides almost exclusively in the (S)-enantiomer.[2] Therefore, an enantioselective synthesis is highly desirable.

While this compound itself can be a precursor, the more direct route often involves a closely related chiral C3 epoxide, such as (S)-benzyl glycidyl ether or (S)-epichlorohydrin. These epoxides are readily synthesized from precursors like (S)-glycidol, which shares a common synthetic heritage with our topic molecule.[1][4] The synthesis of many β-blockers involves the nucleophilic opening of such a chiral epoxide by a substituted phenol, followed by a second ring-opening with an appropriate amine.[5][6]

Case Study: Synthesis of Landiolol

Landiolol is an ultra-short-acting, highly β1-selective blocker used in critical care settings.[7] Its synthesis provides an excellent example of the application of a chiral C3 building block to construct the required (S)-2-hydroxy-3-aminopropoxy side chain. A common synthetic strategy involves reacting a phenolic intermediate with a chiral epoxide (or its equivalent), followed by nucleophilic attack by the amine side chain.[][9][10]

The following diagram illustrates a generalized synthetic pathway, emphasizing the role of the chiral C3 synthon in establishing the critical stereocenter.

Caption: Generalized synthesis of Landiolol using a chiral C3 synthon.

Scaffold for Broad-Spectrum Antiviral Agents

A class of acyclic adenosine analogues built upon a 3-adenin-9-yl-2-hydroxypropanoic acid scaffold has demonstrated potent, broad-spectrum antiviral activity.[11] These compounds are designed as inhibitors of S-adenosyl-L-homocysteine (SAH) hydrolase, an enzyme crucial for cellular methylation reactions that many viruses exploit for replication.

In this context, alkyl esters of (RS)-3-adenin-9-yl-2-hydroxypropanoic acid act as prodrugs. The ester moiety enhances cell permeability, allowing the compound to be taken up by cells. Intracellular esterases then hydrolyze the ester, releasing the parent hydroxypropanoic acid, which is the active inhibitor.[11] The research demonstrates activity against a range of viruses, including vesicular stomatitis, vaccinia, and measles viruses. While this initial research used a racemic mixture, the principles of stereospecificity in enzyme inhibition strongly suggest that using an enantiopure starting material like this compound (after conversion to the corresponding adenine derivative) could lead to more potent and selective next-generation antivirals.

Application in Materials Science and Polymer Chemistry

Beyond pharmaceuticals, the unique structure of this compound makes it a valuable monomer for creating advanced, functional materials.

Synthesis of Functionalized Biocompatible Polymers

This chiral synthon is a key precursor in the synthesis of functionalized polylactide copolymers.[1] Polylactides are biodegradable and biocompatible polymers widely used in biomedical applications. The synthetic strategy involves incorporating the this compound unit into a polymer backbone. After polymerization, the benzyl protecting group can be selectively removed via hydrogenolysis. This unmasks a pendant hydroxyl group along the polymer chain, which serves as a reactive handle for further modification.[1]

This "post-polymerization modification" allows for the attachment of bioactive molecules, such as RGD-containing peptides to enhance cell adhesion or biotin derivatives for specific binding applications. This versatility provides a powerful route to fabricating tailored, biocompatible polymers for tissue engineering scaffolds and sophisticated drug delivery systems.[1]

Caption: Workflow for creating functional polymers via post-polymerization modification.

Key Experimental Protocol: Benzylation of (S)-Glycidol

The synthesis of chiral glycidyl ethers is a fundamental transformation, as these epoxides are often the immediate precursors used in drug synthesis. The following protocol describes the benzylation of (S)-glycidol, a common starting material for accessing the C3 chiral framework discussed. This serves as a representative protocol for handling key precursors related to this compound.

Objective: To synthesize (S)-benzyl glycidyl ether from (S)-glycidol.

Causality: The reaction proceeds via a Williamson ether synthesis. A strong base is required to deprotonate the hydroxyl group of glycidol, forming an alkoxide. This nucleophilic alkoxide then displaces the bromide from benzyl bromide. Sodium hydride is an excellent choice as it is a non-nucleophilic base, and the only byproduct is hydrogen gas, simplifying workup. The epoxide ring is stable under these conditions.

Materials:

-

(S)-Glycidol

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

Benzyl Bromide (BnBr)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for anhydrous reactions (oven-dried)

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology:

-

Preparation: Under an inert atmosphere, add anhydrous THF to a round-bottom flask equipped with a magnetic stir bar.

-

Base Addition: Carefully wash the sodium hydride (60% dispersion) with anhydrous hexanes to remove the mineral oil. Decant the hexanes and suspend the NaH in the THF. Cool the suspension to 0 °C using an ice bath.

-

Substrate Addition: Slowly add (S)-glycidol dropwise to the stirred NaH suspension at 0 °C. Vigorous hydrogen gas evolution will be observed. Allow the mixture to stir for 30 minutes at 0 °C after the addition is complete to ensure full formation of the alkoxide.

-

Alkylation: Add benzyl bromide dropwise to the reaction mixture at 0 °C. After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C to neutralize any unreacted NaH.

-

Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and water. Separate the layers. Extract the aqueous layer twice more with diethyl ether.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure (S)-benzyl glycidyl ether.

Self-Validation: The success of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and determination of its specific rotation to validate enantiomeric integrity.

Summary and Outlook

This compound and its closely related precursors are not merely reagents but strategic assets in enantioselective synthesis. Their value lies in the reliable introduction of a key stereocenter, coupled with orthogonal functional groups that allow for predictable and high-yielding transformations. From creating life-saving cardiovascular drugs to designing next-generation biomaterials, this versatile chiral building block empowers researchers to construct complex, functional molecules with precision and efficiency.[1][3][12] Future research will undoubtedly continue to expand its applications, leveraging its robust and adaptable chemical nature to address new challenges in medicine and materials science.

References

-

ResearchGate. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. [Link]

-

MDPI. Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol. [Link]

-

Journal of Medicinal and Medical Chemistry. A Comprehensive Review on Beta Blockers Synthesis Methods. [Link]

-

PubMed. Synthesis and pharmacology of potential beta-blockers. [Link]

-

New Drug Approvals. Landiolol. [Link]

-

PubChem. (S)-3-(4-(benzyloxy)phenyl)-2-hydroxypropanoic acid. [Link]

-

PubMed. Enantioselective Synthesis of 3-Aryl-3-hydroxypropanoic Esters as Subunits for Chiral Liquid Crystals. [Link]

-

PubMed. Synthesis of a series of compounds related to betaxolol, a new beta 1-adrenoceptor antagonist with a pharmacological and pharmacokinetic profile optimized for the treatment of chronic cardiovascular diseases. [Link]

-

SciSpace. Enantioselective Synthesis of 3-Aryl-3-hydroxypropanoic Esters as Subunits for Chiral Liquid Crystals. (2022). [Link]

- Google Patents. EP2687521B1 - "Process for the enantioselective synthesis of landiolol".

-

PubChem. 2-Benzyl-3-hydroxypropanoic acid. [Link]

-

PubMed. Alkyl esters of 3-adenin-9-yl-2-hydroxypropanoic acid: a new class of broad-spectrum antiviral agents. [Link]

-

Kyushu University. Stereoselective synthesis of (2s,3r)- And (2s,3s)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid. [Link]

-

NIH. Characteristic interactivity of landiolol, an ultra-short-acting highly selective β1-blocker, with biomimetic membranes: Comparisons with β1-selective esmolol and non-selective propranolol and alprenolol. [Link]

-

International Journal of Pharmaceutical Sciences and Research. DESIGN, SYNTHESIS AND ANTIVIRAL ACTIVITY OF 2-{[(2E)-3-(3, 4, 5-MONO/DI/TRI HYDROXYPHENYL) PROP-2-ENOYL] SULFANYL/AMINO} PROPANOIC ACIDS IN HUMAN PLASMA BY ROTOR GENE-Q (5 PLEX) REAL TIME PCR METHOD. [Link]

-

Institut Ruđer Bošković. ARYL-3-HYDROXY PROPIONIC ACID – A VERSATILE CHIRAL BUILDING BLOCK FOR LIQUID CRYSTALS. [Link]

-

PubMed. Synthesis and anti-influenza virus activity of dihydrofuran-fused perhydrophenanthrenes with a benzyloxy-type side-chain. [Link]

-

MDPI. Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections. [Link]

-

MDPI. The Ability of Combined Flavonol and Trihydroxyorganic Acid to Suppress SARS-CoV-2 Reproduction. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol | MDPI [mdpi.com]

- 3. jmedchem.com [jmedchem.com]

- 4. Page loading... [guidechem.com]

- 5. Synthesis and pharmacology of potential beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of a series of compounds related to betaxolol, a new beta 1-adrenoceptor antagonist with a pharmacological and pharmacokinetic profile optimized for the treatment of chronic cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 10. EP2687521B1 - "Process for the enantioselective synthesis of landiolol" - Google Patents [patents.google.com]

- 11. Alkyl esters of 3-adenin-9-yl-2-hydroxypropanoic acid: a new class of broad-spectrum antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to (S)-3-(Benzyloxy)-2-hydroxypropanoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (S)-3-(Benzyloxy)-2-hydroxypropanoic acid, a valuable chiral building block in modern organic synthesis. We will delve into its molecular structure, definitive stereochemistry, established synthetic protocols, and critical applications, particularly within the pharmaceutical industry.

Molecular Structure and Physicochemical Properties

This compound is a trifunctional organic molecule featuring a carboxylic acid, a secondary alcohol, and a benzyl ether. The benzyl group serves as a robust protecting group for the primary alcohol of the underlying glyceric acid scaffold, preventing its participation in undesired side reactions while allowing for selective chemistry at the carboxylic acid and secondary hydroxyl moieties.[1] Its structure makes it a versatile synthon for introducing a chiral hydroxy acid fragment into more complex molecular architectures.[1]

Below is a 2D representation of the molecule's connectivity.

Caption: 2D Chemical Structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | (2S)-3-(Benzyloxy)-2-hydroxypropanoic acid | [1] |

| CAS Number | 127744-27-8 | [2] |

| Molecular Formula | C₁₀H₁₂O₄ | [2][3] |

| Molecular Weight | 196.20 g/mol | [3] |

| Appearance | White to off-white solid | N/A |

| Purity | ≥95% (typical commercial grade) | [3] |

| Storage | 0-8 °C | [3] |

The Decisive Role of Stereochemistry: The (S)-Configuration

The utility of this molecule in drug development is intrinsically linked to its specific stereoconfiguration. The carbon at the C2 position is a chiral center, and the "(S)" designation defines the absolute three-dimensional arrangement of the substituents around it. This is determined by the Cahn-Ingold-Prelog (CIP) priority rules.

CIP Priority Assignment:

-

-OH (hydroxyl group): Highest priority (highest atomic number directly attached).

-

-COOH (carboxylic acid group): Second highest priority.

-

-CH₂OBn (benzyloxymethyl group): Third priority.

-

-H (hydrogen atom): Lowest priority.

When the molecule is oriented with the lowest priority group (hydrogen) pointing away from the observer, the sequence from highest to lowest priority (1 → 2 → 3) proceeds in a counter-clockwise direction, thus defining it as the (S)-enantiomer. This stereochemical integrity is crucial as biological systems, such as enzymes and receptors, are chiral and will interact differently with each enantiomer.[4]

Caption: CIP priority assignment for the C2 stereocenter.

Synthesis and Manufacturing

The reliable, enantioselective synthesis of this compound is paramount for its application. Chiral pool synthesis, which utilizes readily available, enantiomerically pure natural products, is the most common and effective strategy.[1]

Proven Synthetic Route: From O-Benzyl-L-serine

A well-established and trusted method begins with O-Benzyl-L-serine, a derivative of the natural amino acid L-serine.[1] This pathway is valued for its directness and the high stereochemical fidelity, as the reaction proceeds with retention of configuration at the alpha-carbon.[1]

The core transformation is a diazotization reaction followed by hydrolysis. The amino group (-NH₂) of the serine derivative is converted into a diazonium salt (-N₂⁺) using a diazotizing agent like sodium nitrite (NaNO₂) in a strong acidic medium (e.g., H₂SO₄) at low temperatures.[1] This diazonium intermediate is unstable and readily undergoes hydrolysis, where the diazonium group is displaced by a hydroxyl group (-OH), yielding the target molecule.[1]

Caption: Workflow for synthesis from O-Benzyl-L-serine.

Experimental Protocol: Diazotization of O-Benzyl-L-serine

This protocol is a representative example and should be adapted and optimized based on laboratory-specific conditions and safety assessments.

-

Preparation: O-Benzyl-L-serine is dissolved in an aqueous solution of sulfuric acid (e.g., 1 M) in a reaction vessel equipped with a magnetic stirrer and a dropping funnel. The solution is cooled to 0°C in an ice-water bath.

-

Diazotization: An aqueous solution of sodium nitrite (NaNO₂) is prepared and cooled. This solution is added dropwise to the stirred serine solution, maintaining the reaction temperature at or below 5°C. The rate of addition is controlled to manage the evolution of nitrogen gas.

-

Reaction: After the addition is complete, the reaction mixture is stirred at 0-5°C for a specified time (e.g., 2-4 hours) to ensure the complete conversion of the diazonium intermediate.

-

Work-up: The reaction mixture is extracted multiple times with an organic solvent, such as ethyl acetate. The combined organic layers are then washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filtered.

-

Isolation and Purification: The solvent is removed under reduced pressure (rotary evaporation) to yield the crude product. Further purification is typically achieved by silica gel column chromatography to afford the pure this compound.

-

Validation: The structure and purity of the final product are confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The stereochemical purity (enantiomeric excess) is confirmed by chiral HPLC or by measuring the specific optical rotation.

Applications in Research and Drug Development

The unique structural and stereochemical features of this compound make it a highly sought-after intermediate in the synthesis of complex, high-value molecules.

-

Chiral Building Block: Its primary role is as a chiral building block.[1][5][6] The defined stereocenter is incorporated into larger molecules, imparting the necessary chirality that is often essential for therapeutic efficacy. The different functional groups can be manipulated selectively to build molecular complexity.

-

Synthesis of Pharmaceutical Compounds: The molecule is a precursor in the asymmetric synthesis of various pharmaceutical agents.[1] For example, derivatives have been used to develop GPR34 antagonists, which show potential in treating neuropathic pain.[7][8] The core structure is valuable for creating analogues of natural products or designing novel pharmacophores.

-

Polymer Chemistry: It serves as a key precursor in the synthesis of functionalized and biodegradable polymers, such as polylactide copolymers.[1] The benzyloxy group can be selectively removed post-polymerization to reveal a hydroxyl group, which can then be used to attach bioactive molecules, enhancing the material's suitability for applications in tissue engineering and drug delivery.[1]

Conclusion

This compound stands as a cornerstone chiral synthon for chemists in both academic and industrial settings. Its well-defined structure and stereochemistry, coupled with reliable synthetic routes derived from the chiral pool, ensure its continued importance. For drug development professionals, this molecule provides a dependable starting point for constructing enantiomerically pure active pharmaceutical ingredients, ultimately enabling the creation of safer and more effective medicines. Its versatility extends into materials science, promising advancements in biocompatible polymers. A thorough understanding of its properties and synthesis is therefore essential for any researcher working at the forefront of organic chemistry and medicinal science.

References

-

PubChem. (S)-3-(4-(benzyloxy)phenyl)-2-hydroxypropanoic acid. National Center for Biotechnology Information. Available at: [Link]

-

MDPI. Chiral Building Blocks: Enantioselective Syntheses of Benzyloxymethyl Phenyl Propionic Acids. Molecules. Available at: [Link]

-

ResearchGate. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. Available at: [Link]

-

PubMed. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. National Library of Medicine. Available at: [Link]

-

Frontiers. Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria. Available at: [Link]

-

Semantic Scholar. A facile synthesis of w-benzyloxycarbonyl-(s)-2-amino-3-(dimethylamino)propanoicacid. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 3-(BENZYLOXY)-2-HYDROXYPROPANOIC ACID | 127744-27-8 [amp.chemicalbook.com]

- 3. 3-(benzyloxy)-2-hydroxypropanoic acid 95% | CAS: 374936-90-0 | AChemBlock [achemblock.com]

- 4. 3-(4-(Benzyloxy)phenyl)-2-hydroxypropanoic acid (141109-82-2) for sale [vulcanchem.com]

- 5. mdpi.com [mdpi.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (S)-3-(Benzyloxy)-2-hydroxypropanoic Acid (CAS Number: 127744-27-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-(Benzyloxy)-2-hydroxypropanoic acid, identified by CAS number 127744-27-8, is a valuable chiral building block in the landscape of modern organic synthesis and medicinal chemistry. Its trifunctional nature, possessing a carboxylic acid, a secondary alcohol with a defined stereocenter, and a benzyl-protected primary alcohol, renders it a versatile synthon for the construction of complex, stereochemically defined molecules. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, and applications, tailored for professionals in research and drug development.

Molecular and Physicochemical Profile

This compound is a derivative of propanoic acid with a benzyloxy and a hydroxyl group attached. The "(S)" designation denotes the specific stereoconfiguration at the C2 chiral center, a critical feature for its application in asymmetric synthesis.

Identifiers and General Properties

| Property | Value |

| CAS Number | 127744-27-8[1][2][3] |

| IUPAC Name | (2S)-2-hydroxy-3-(phenylmethoxy)propanoic acid[1] |

| Synonyms | This compound, (2S)-3-(Benzyloxy)-2-hydroxypropanoic acid |

| Molecular Formula | C₁₀H₁₂O₄[2][3] |

| Molecular Weight | 196.20 g/mol [1][2][3] |

| Appearance | Waxy yellow oil or crystalline solid |

| Purity | Typically available at ≥95% purity |

Physicochemical Data

Precise experimental data for some physicochemical properties are not widely reported in publicly available literature. The following table includes predicted values from reliable computational models, which are useful for estimation purposes.

| Property | Value | Source |

| Boiling Point | 387.0 ± 32.0 °C | Predicted[2] |

| Density | 1.272 ± 0.06 g/cm³ | Predicted[2] |

| pKa | 3.43 ± 0.11 | Predicted[2] |

Expert Insight: The predicted pKa suggests that this compound is a moderately strong organic acid, a property primarily governed by the carboxylic acid functionality. This acidity is a key factor in its reactivity and solubility characteristics. For instance, it will be deprotonated and more soluble in basic aqueous solutions.

Solubility Profile

This compound exhibits solubility in a range of organic solvents, a characteristic attributed to its benzyloxy group. Conversely, its solubility in water is limited.

-

Soluble in: Organic solvents such as ethanol and tetrahydrofuran (THF).

-

Less soluble in: Water.

This differential solubility is a critical consideration in designing reaction conditions and purification protocols.

Spectroscopic and Analytical Characterization

A comprehensive analysis of this compound relies on standard spectroscopic techniques to confirm its structure and purity. While a complete set of publicly available spectra for this specific compound is limited, the expected spectral features can be inferred from its structure and data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the δ 7.2-7.4 ppm range), a singlet for the benzylic methylene protons (-CH₂-Ph), a multiplet for the methine proton at the chiral center (-CH(OH)-), and signals for the methylene protons adjacent to the benzyloxy group (-O-CH₂-). The protons of the hydroxyl and carboxylic acid groups will appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the carboxylic acid (typically δ > 170 ppm), the aromatic carbons of the benzyl group (δ 127-138 ppm), the benzylic methylene carbon, the methine carbon of the chiral center, and the methylene carbon adjacent to the ether oxygen.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid. A strong carbonyl (C=O) stretching absorption will be present around 1700-1730 cm⁻¹. The C-O stretching of the alcohol and ether functionalities will also be visible.

Mass Spectrometry (MS)

Mass spectral analysis will show the molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns would likely involve the loss of water, carbon dioxide, and cleavage of the benzyl group.

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its three functional groups:

-

Carboxylic Acid: This group can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol. Its acidic nature allows for salt formation with bases.

-

Hydroxyl Group: The secondary alcohol can be oxidized, acylated, or used as a nucleophile in various reactions.

-

Benzyloxy Group: This serves as a protecting group for the primary alcohol. It is stable to a wide range of reaction conditions but can be readily removed by catalytic hydrogenolysis (e.g., using H₂ over Pd/C) to reveal the primary alcohol. This orthogonality is a key feature for its use in multi-step synthesis.

The defined stereochemistry at the C2 position is crucial as it allows for the introduction of chirality into target molecules, influencing their biological activity.

Synthesis and Manufacturing

The most common and efficient synthesis of this compound starts from the readily available and enantiomerically pure amino acid, O-benzyl-L-serine.

Synthetic Pathway: Diazotization of O-Benzyl-L-serine

This synthetic route involves the conversion of the primary amine of O-benzyl-L-serine to a hydroxyl group via a diazotization reaction, with retention of the stereochemical configuration.

Caption: Synthetic pathway from O-benzyl-L-serine.

Experimental Protocol: Synthesis from O-Benzyl-L-serine

The following protocol outlines a representative procedure for the synthesis of this compound.

Materials:

-

O-Benzyl-L-serine

-

Sodium nitrite (NaNO₂)

-

Sulfuric acid (H₂SO₄)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

Preparation of the Acidic Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve O-benzyl-L-serine in dilute sulfuric acid. Cool the solution to 0-5 °C in an ice bath.

-

Diazotization: Prepare a solution of sodium nitrite in deionized water. Add the sodium nitrite solution dropwise to the stirred, cooled solution of O-benzyl-L-serine over a period of 1-2 hours, ensuring the temperature remains below 5 °C. Vigorous gas evolution (N₂) will be observed.

-

Reaction Quenching and Extraction: Once the addition is complete, allow the reaction mixture to stir at low temperature for an additional hour, then warm to room temperature. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal and Purification: Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by chromatography if necessary.

Expert Insight: Maintaining a low temperature during the diazotization step is critical to minimize the formation of side products and prevent racemization at the chiral center. The slow, dropwise addition of the sodium nitrite solution is essential for controlling the reaction rate and temperature.

Applications in Drug Development

The unique structural features of this compound make it a highly sought-after intermediate in the synthesis of a variety of pharmaceutical agents.

-

Chiral Synthon: It serves as a versatile chiral building block for introducing a stereodefined α-hydroxy acid moiety into larger molecules. This is particularly important in the synthesis of peptidomimetics, β-lactam antibiotics, and enzyme inhibitors.

-

Precursor for Bioactive Molecules: The (S)-configuration is often crucial for imparting target specificity in drug candidates. This compound is a precursor to molecules where this specific stereochemistry is required for biological activity.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

GHS Hazard Information

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures

-

Work in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Store in a cool, dry place away from incompatible materials.

Conclusion

This compound (CAS 127744-27-8) is a cornerstone chiral building block with significant utility in organic synthesis and drug discovery. Its well-defined stereochemistry and versatile functional groups provide a reliable platform for the construction of complex and biologically active molecules. A thorough understanding of its physical, chemical, and safety properties, as outlined in this guide, is essential for its effective and safe application in research and development.

References

-

PubChem. (S)-3-(4-(benzyloxy)phenyl)-2-hydroxypropanoic acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (2018). Supplementary Information. Retrieved from [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0144295). Retrieved from [Link]

-

SIDS INITIAL ASSESSMENT PROFILE. (n.d.). Retrieved from [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (NP0000172). Retrieved from [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0218187). Retrieved from [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000700). Retrieved from [Link]

-

DTIC. (2021). Toxicology Report No. HEF-S.0059709.14-19. Retrieved from [Link]

-

Nevada Division of Environmental Protection. (2007). TOXICOLOGICAL PROFILES FOR THREE ORGANIC ACIDS. Retrieved from [Link]

-

ChemView. (n.d.). ACUTE TOXICITY Fatty acids, C8-18 and C18-unsatd., mixed esters with C18-unsatd. fatty acid dimers, decanoic acid, octanoic aci. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S5: Synthesis of (±)-syn-3-benzamido-2-hydroxy-3-phenylpropanoic acid (±). Retrieved from [Link]

-

Pharmaffiliates. (S)-3-(4-(Benzyloxy)phenyl)-2-hydroxypropanoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure 5. (colour online) Solution proton decoupled 13 C NMR spectra of... Retrieved from [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

PubChemLite. (s)-3-benzyloxy-2-hydroxypropionic acid methyl ester. Retrieved from [Link]

-

PubChem. 2-Benzyl-3-hydroxypropanoic acid. Retrieved from [Link]

-

PubChem. (2S)-3-ethoxy-2-hydroxypropanoic acid. Retrieved from [Link]

-

PubChem. 3-(3,4-Dihydroxyphenyl)-2-hydroxypropanoic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). N-(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. Retrieved from [Link]

-

Organic Chemistry Portal. (2005). One-Step Synthesis of O-Benzyl Hydroxamates from Unactivated Aliphatic and Aromatic Esters. Retrieved from [Link]

-

American Chemical Society. (2015). 3-Hydroxypropanoic acid. Retrieved from [Link]

-

NIST WebBook. 3-(3-Hydroxyphenyl)propanoic acid, 2TMS derivative. Retrieved from [Link]

-

ChemSrc. This compound - 生产厂家 - cas号查询. Retrieved from [Link]

Sources

An In-depth Technical Guide to (S)-3-(Benzyloxy)-2-hydroxypropanoic Acid: A Versatile Chiral Synthon in Modern Synthesis

Abstract

In the landscape of modern drug discovery and materials science, the demand for enantiomerically pure compounds is paramount. Chiral synthons, or building blocks, are the foundational elements that enable the efficient and precise construction of complex, stereochemically-defined molecules.[] This guide provides a comprehensive technical overview of (S)-3-(Benzyloxy)-2-hydroxypropanoic acid, a highly valuable C3 chiral synthon. We will explore its synthesis, physicochemical properties, and diverse applications, with a focus on the strategic considerations that make it an indispensable tool for researchers in organic synthesis and medicinal chemistry. The narrative is grounded in established chemical principles, providing not just protocols, but the causal logic behind them, to empower scientists in their research and development endeavors.

The Strategic Importance of Chiral Building Blocks

Living systems are inherently chiral, composed of macromolecules like proteins and nucleic acids that exhibit strict stereoselectivity.[2] This biological reality dictates that the different enantiomers of a chiral drug can have vastly different pharmacological, toxicological, and pharmacokinetic profiles.[2][3] For instance, the celebrated Parkinson's treatment, (S)-Levodopa, is highly active, while its (R)-enantiomer shows significantly lower efficacy.[2] Recognizing this, regulatory bodies like the FDA mandate rigorous evaluation of stereoisomers in pharmaceutical development.[2]

This has driven a paradigm shift away from racemic drug mixtures towards single-enantiomer products.[4][5] Chiral building blocks like this compound are central to this strategy. They provide a pre-defined stereocenter, allowing chemists to construct complex molecular architectures with predictable three-dimensional shapes, thereby accelerating the discovery of safer, more effective medicines.[3][4]

Physicochemical Profile of this compound

This compound is a trifunctional molecule whose utility stems from the distinct reactivity of its constituent parts: a stereodefined secondary alcohol, a carboxylic acid, and a benzyl-protected primary alcohol.

The benzyloxy group serves two key purposes. First, it is a robust protecting group for the primary hydroxyl function, preventing its unwanted reaction during manipulations of the other functional groups. Second, it imparts a degree of lipophilicity to the molecule, which can be advantageous for solubility in organic solvents commonly used in synthesis.[6] This benzyl ether can be selectively cleaved under mild hydrogenolysis conditions to unmask the primary alcohol for further functionalization.[7]

| Property | Value/Description |

| IUPAC Name | (2S)-2-hydroxy-3-(phenylmethoxy)propanoic acid[7] |

| Synonyms | This compound |

| CAS Number | 127744-27-8 |

| Molecular Formula | C₁₀H₁₂O₄[7] |

| Molecular Weight | 196.20 g/mol |

| Appearance | White to off-white solid |

| Key Functional Groups | Carboxylic Acid, Secondary Hydroxyl, Benzyl Ether |

| Chirality | Single (S)-enantiomer at the C2 position |

| Solubility | Soluble in methanol, DMSO; limited aqueous solubility[6] |

Enantioselective Synthesis: Securing the Chiral Core

The paramount requirement for a chiral synthon is its enantiomeric purity. The synthesis of this compound is therefore focused on methods that establish the C2 stereocenter with high fidelity. The most reliable and widely adopted strategy is "chiral pool" synthesis, which utilizes readily available, enantiopure natural products as starting materials.[7]

Primary Synthetic Pathways from the Chiral Pool

The use of starting materials from the chiral pool, such as amino acids or carbohydrates, directly transfers the existing stereochemistry to the target molecule, elegantly bypassing the need for challenging resolution or asymmetric catalysis steps.[7] For the title compound, L-Serine is an exemplary precursor.

Caption: Chiral pool synthesis from L-Serine.

Causality in Synthesis:

-

Starting Material Choice: L-Serine is chosen because it is an inexpensive, readily available amino acid that already possesses the desired (S)-stereochemistry at the alpha-carbon (which will become C2 in the product).

-

Diazotization: The first step involves the conversion of the primary amine of L-Serine to a hydroxyl group. This is typically achieved via diazotization with sodium nitrite in an acidic medium. Critically, this reaction proceeds with retention of stereochemistry at the chiral center, preserving the integrity of the synthon.

-

Protection: The resulting intermediate, (S)-glyceric acid, has two hydroxyl groups. To differentiate them, the more reactive primary alcohol is selectively protected as a benzyl ether using benzyl bromide (BnBr) and a suitable base. This protection is crucial for enabling selective reactions at the secondary alcohol or carboxylic acid in subsequent applications.

Alternative Synthetic Strategies

While chiral pool synthesis is dominant, other methods can be employed:

-

Biocatalytic Resolution: A racemic mixture of 3-(benzyloxy)-2-hydroxypropanoic acid can be resolved using enzymes. For example, a lipase could be used to catalyze an enantioselective esterification, reacting with one enantiomer faster than the other, allowing for the separation of the desired (S)-acid in high optical purity.[7] This approach is a cornerstone of green chemistry.

-

Classical Resolution: This technique involves reacting the racemic acid with an enantiomerically pure chiral base (a resolving agent).[7] This reaction forms a pair of diastereomeric salts, which, having different physical properties (like solubility), can be separated by fractional crystallization. Subsequent acidification of the isolated salt liberates the pure (S)-enantiomer.

Representative Experimental Protocol: Synthesis from L-Serine

This protocol is a representative methodology and should be adapted and optimized based on laboratory conditions and scale.

-

Diazotization of L-Serine:

-

Dissolve L-Serine (1.0 eq) in aqueous sulfuric acid (e.g., 1 M) at 0 °C in a three-neck flask equipped with a mechanical stirrer and a dropping funnel.

-

Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Vigorous gas (N₂) evolution will be observed.

-

Stir the reaction mixture at 0-5 °C for 4-6 hours after the addition is complete. Monitor the disappearance of L-Serine by TLC.

-

The resulting solution containing (S)-glyceric acid is used directly in the next step.

-

-

Benzylation:

-

To the crude (S)-glyceric acid solution, add a suitable base (e.g., NaOH or K₂CO₃) to adjust the pH to ~9-10.

-

Add benzyl bromide (1.2 eq) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) if necessary.

-

Heat the mixture to 50-60 °C and stir overnight. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and acidify to pH 2-3 with concentrated HCl.

-

Extract the product with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

-

Purification:

-

The crude product can be purified by silica gel column chromatography or recrystallization to yield this compound as a white solid.

-

Applications in Asymmetric Synthesis

The true value of this compound is realized in its application as a versatile intermediate. Its three distinct functional groups can be manipulated in a predictable manner to build molecular complexity.

Caption: Key reactivity pathways of the synthon.

Advanced Polymer Chemistry

A primary application is in the synthesis of functionalized biodegradable polymers.[7] It serves as a key precursor for polylactide copolymers used in tissue engineering and drug delivery systems.[7]

-

Workflow: The synthon is first incorporated into a polymer backbone via its hydroxyl and carboxyl groups.

-

Post-Polymerization Modification: The pendant benzyloxy group along the polymer chain is then selectively removed by hydrogenolysis. This unmasks a primary hydroxyl group.

-

Bio-conjugation: This newly available hydroxyl serves as a reactive handle to attach bioactive molecules, such as RGD peptides to enhance cell adhesion or drugs for controlled release.[7]

Precursor for Bioactive Molecules: A Case Study

Derivatives of this synthon are potent building blocks for pharmaceutical agents. For example, a structurally related compound, (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid, was identified as a novel antagonist for the GPR34 receptor.[8] GPR34 is implicated in enhancing pain-related gene transcription, and its inhibition shows therapeutic potential for alleviating neuropathic pain.[8] The synthesis of such molecules relies on the core chiral scaffold provided by the hydroxypropanoic acid backbone to ensure the correct spatial orientation for binding to the biological target.

General Asymmetric Synthesis

Beyond specific applications, the synthon is a general-purpose C3 building block. Its stereocenter directs the stereochemistry of subsequent reactions. The carboxylic acid can be reduced to an alcohol, and the two hydroxyl groups (one protected, one free) can be differentially manipulated to create complex chiral diols, amino alcohols (after converting the carboxylate to an amine), and other valuable intermediates for natural product synthesis.

Analytical and Quality Control

Ensuring the structural integrity and enantiomeric purity of the synthon is a critical, self-validating step in any synthetic workflow.

-

Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for confirming the covalent structure. ¹H and ¹³C NMR spectra provide a unique fingerprint of the molecule, confirming the presence of the benzyl group, the chiral methine proton, and the carboxylic acid.[7]

-

Enantiomeric Purity: The enantiomeric excess (ee) is the most critical quality parameter. It is determined using chiral High-Performance Liquid Chromatography (HPLC). The synthon is passed through a column containing a chiral stationary phase, which interacts differently with the (S) and (R) enantiomers, causing them to elute at different times.

| Analytical Method | Purpose | Typical Conditions / Observations |

| ¹H NMR | Structural Verification | Signals for aromatic protons (benzyl), benzylic CH₂, chiral CH, and diastereotopic CH₂ protons adjacent to the chiral center. |

| ¹³C NMR | Structural Verification | Distinct signals for carbonyl carbon, aromatic carbons, and the three aliphatic carbons. |

| Chiral HPLC | Enantiomeric Excess (ee) | Column: Chiralcel OD-H or similar. Mobile Phase: Hexane/Isopropanol with trifluoroacetic acid. Baseline separation of (S) and (R) peaks. |

| Polarimetry | Confirmation of Chirality | Measurement of the specific optical rotation, which should conform to the literature value for the (S)-enantiomer. |

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for imparting chirality into complex molecules. Its value is derived from a combination of factors: high enantiomeric purity sourced from the chiral pool, a robust protecting group strategy, and three distinct functional groups that offer a wide array of synthetic possibilities. For researchers in drug development and materials science, mastering the use of this synthon opens a direct and reliable route to creating innovative, stereochemically pure molecules with tailored functions, from advanced biocompatible polymers to next-generation therapeutics.

References

-

Marino, S. T., et al. (n.d.). Synthesis of chiral building blocks for use in drug discovery. PubMed. Available from: [Link]

-

Marino, S. T., et al. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC - NIH. Available from: [Link]

-

Dokli, I., et al. (2022). Enantioselective Synthesis of 3-Aryl-3-hydroxypropanoic Esters as Subunits for Chiral Liquid Crystals. The Journal of Organic Chemistry. Available from: [Link]

-

ResearchGate. (n.d.). Figure S5: Synthesis of (±)-syn-3-benzamido-2-hydroxy-3-phenylpropanoic acid (±). Available from: [Link]

-

PubChem. (n.d.). (S)-3-(4-(benzyloxy)phenyl)-2-hydroxypropanoic acid. Available from: [Link]

-

ResearchGate. (n.d.). Enantioselective Synthesis of 3-Aryl-3-hydroxypropanoic Esters as Subunits for Chiral Liquid Crystals | Request PDF. Available from: [Link]

- Google Patents. (n.d.). A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds.

-

ResearchGate. (n.d.). Synthesis routes for 3-hydroxypropionic acid from renewable sources. Available from: [Link]

-

National Institutes of Health. (n.d.). Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. Available from: [Link]

-

ResearchGate. (n.d.). Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. Available from: [Link]

Sources

- 2. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]

- 3. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]

- 4. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-(4-(Benzyloxy)phenyl)-2-hydroxypropanoic acid (141109-82-2) for sale [vulcanchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

The Ascendance of a Chiral Synthon: A Technical Guide to the Discovery and Significance of (S)-3-(Benzyloxy)-2-hydroxypropanoic Acid Derivatives

Abstract

(S)-3-(Benzyloxy)-2-hydroxypropanoic acid and its derivatives have emerged as a cornerstone in the edifice of modern medicinal chemistry and materials science. This technical guide provides an in-depth exploration of this versatile chiral building block, from its enantioselective synthesis to its profound impact on drug discovery and the development of advanced biomaterials. We will dissect the synthetic strategies that ensure stereochemical fidelity, delve into the nuanced structure-activity relationships that govern its biological activity, and illuminate its role as a potent modulator of cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable insights into the application of this remarkable scaffold.

Introduction: The Strategic Value of a Chiral Scaffold

In the intricate world of drug design and asymmetric synthesis, the availability of enantiomerically pure building blocks is paramount. This compound, with its defined stereocenter and orthogonal protecting groups, represents a quintessential chiral synthon. The presence of a carboxylic acid, a hydroxyl group, and a stable benzyl ether on a simple three-carbon backbone provides a rich chemical canvas for the construction of complex molecular architectures.

The strategic importance of this molecule lies in its ability to impart stereochemical integrity to the final product, a critical factor in determining pharmacological efficacy and reducing off-target effects. Its derivatives have found applications ranging from the synthesis of functionalized biodegradable polymers for tissue engineering and drug delivery to the development of novel therapeutics targeting a spectrum of diseases.[1] This guide will navigate the key aspects of its discovery and evolving significance.

Enantioselective Synthesis: Mastering Stereochemical Control

The synthesis of enantiomerically pure this compound is a testament to the ingenuity of modern organic chemistry. The primary challenge lies in establishing the stereocenter at the C2 position with high fidelity. Two principal strategies have proven to be highly effective: leveraging the chiral pool and employing biocatalytic methods.

Chiral Pool Synthesis: Nature's Starting Point

The "chiral pool" approach harnesses the readily available and enantiomerically pure starting materials from nature to introduce the desired stereochemistry.

A well-established and reliable method utilizes the naturally occurring amino acid L-serine as the chiral precursor.[1] This pathway involves the diazotization of O-benzyl-L-serine, wherein the amino group is replaced by a hydroxyl group with retention of the original stereoconfiguration.

Experimental Protocol: Synthesis of this compound from O-Benzyl-L-serine

Objective: To synthesize this compound via diazotization of O-Benzyl-L-serine.

Materials:

-

O-Benzyl-L-serine

-

Sulfuric acid (aqueous solution)

-

Sodium nitrite (NaNO₂)

-

Deionized water

-

Ice bath

-

Extraction solvent (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate)

-

Rotary evaporator

Procedure:

-

Dissolve O-Benzyl-L-serine in an aqueous solution of sulfuric acid in a flask.

-

Cool the solution to 0°C using an ice bath.

-

Prepare a solution of sodium nitrite in deionized water.

-

Add the sodium nitrite solution dropwise to the cooled O-Benzyl-L-serine solution while maintaining the temperature at 0°C to minimize side reactions.

-

After the addition is complete, allow the reaction to proceed for the specified time, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, extract the product from the aqueous solution using a suitable organic solvent, such as ethyl acetate.

-

Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by an appropriate method, such as column chromatography or recrystallization, to obtain pure this compound.

Another efficient route starts from the versatile C3 building block, (S)-glycidol. This method involves a two-step process: protection of the hydroxyl group as a benzyl ether, followed by oxidation of the primary alcohol to a carboxylic acid.[1]

Experimental Protocol: Enantioselective Synthesis of this compound from (S)-Glycidol

Objective: To synthesize this compound from (S)-glycidol.

Materials:

-

(S)-Glycidol

-

Benzyl chloride

-

Strong base (e.g., Sodium hydride)

-

Anhydrous solvent (e.g., THF)

-

Oxidizing agent (e.g., Jones reagent, TEMPO/bleach)

-

Quenching agent (e.g., Isopropanol for Jones reagent)

-

Extraction solvent (e.g., Diethyl ether)

-

Aqueous acid (e.g., 1 M HCl)

-

Brine

-

Drying agent (e.g., Anhydrous magnesium sulfate)

Procedure: Step 1: Benzylation of (S)-Glycidol

-

In a flame-dried flask under an inert atmosphere, dissolve (S)-glycidol in an anhydrous solvent like THF.

-

Cool the solution to 0°C and carefully add a strong base, such as sodium hydride.

-

Add benzyl chloride dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, then dry over an anhydrous drying agent.

-

Concentrate the solution to obtain the crude benzyl-protected glycidol.

Step 2: Oxidation to the Carboxylic Acid

-

Dissolve the benzyl-protected glycidol in a suitable solvent.

-

Add the chosen oxidizing agent at the appropriate temperature. For example, for Jones oxidation, add the reagent dropwise at 0°C.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction appropriately (e.g., with isopropanol for Jones oxidation).

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, then dry and concentrate.

-

Purify the crude product to yield this compound.

Biocatalytic and Enzymatic Routes

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. For this compound, kinetic resolution of a racemic mixture using lipase-catalyzed enantioselective esterification or acylation can yield the desired (S)-enantiomer with high optical purity.[1]

Characterization: Confirming Structure and Purity

The unambiguous identification and purity assessment of this compound and its derivatives are crucial. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. The ¹H NMR spectrum provides information on the chemical environment of the protons, with characteristic signals for the aromatic protons of the benzyl group and the protons on the propanoic acid backbone. ¹³C NMR confirms the carbon framework of the molecule.[1]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition. Electrospray ionization (ESI) is a commonly used soft ionization technique that typically generates the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, allowing for direct confirmation of the molecular weight.[1]

-

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric purity of the synthesized compound. By using a chiral stationary phase, the (S) and (R) enantiomers can be separated and quantified.

Biological Significance and Drug Discovery Applications

The true significance of this compound derivatives lies in their diverse biological activities and their potential as therapeutic agents.

GPR34 Antagonists for Neuropathic Pain

A notable derivative, (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid , has been identified as a potent antagonist of the G protein-coupled receptor 34 (GPR34).[2][3] GPR34 is implicated in the development and progression of several diseases, and its modulation presents a promising therapeutic strategy.

GPR34 is a Gi/o protein-coupled receptor. Its activation by its endogenous ligand, lysophosphatidylserine (LysoPS), leads to the activation of downstream signaling pathways, including the PI3K-AKT and RAS-ERK pathways.[4] These pathways are crucial in mediating neuroinflammation. The antagonist, (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid, competitively binds to GPR34, thereby inhibiting LysoPS-induced signaling and subsequent ERK1/2 phosphorylation.[2][3] This inhibition of GPR34-mediated signaling has been shown to be effective in animal models of neuropathic pain.[2]

Caption: Workflow for the Synthesis of Functionalized Biopolymers.

Conclusion and Future Perspectives

This compound and its derivatives represent a powerful platform in chemical synthesis and drug discovery. The robust and versatile synthetic routes to this chiral synthon, coupled with its proven utility in creating potent and selective bioactive molecules, underscore its enduring importance. The discovery of its derivatives as GPR34 antagonists for neuropathic pain highlights the potential for developing novel therapeutics for challenging neurological disorders. Furthermore, its application in creating advanced biomaterials opens new avenues for regenerative medicine and targeted drug delivery.

Future research will likely focus on expanding the library of derivatives to explore a wider range of biological targets. A deeper understanding of the structure-activity relationships will guide the design of next-generation compounds with enhanced potency, selectivity, and pharmacokinetic properties. The continued exploration of biocatalytic and green synthetic methods will also be crucial in ensuring the sustainable production of this valuable chiral building block. The journey of this compound from a simple chiral synthon to a key player in cutting-edge research is a compelling narrative of chemical innovation and its profound impact on human health.

References

-

Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists - PubMed. (URL: [Link])

-

Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists - ResearchGate. (URL: [Link])

-

G-protein coupled receptor 34 activates Erk and phosphatidylinositol 3-kinase/Akt pathways and functions as alternative pathway to mediate p185Bcr-Abl-induced transformation and leukemogenesis - PubMed. (URL: [Link])

-

GPR34 senses demyelination to promote neuroinflammation and pathologies - PMC. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Landscape of (S)-3-(Benzyloxy)-2-hydroxypropanoic Acid Analogs: A Technical Guide to Biological Activity and Therapeutic Potential

Introduction: Beyond a Chiral Building Block

(S)-3-(Benzyloxy)-2-hydroxypropanoic acid, a valuable chiral synthon in organic chemistry, has primarily been recognized for its utility in the synthesis of complex molecules and functionalized polymers.[1] However, the inherent structural motifs within this molecule—a hydroxyl group, a carboxylic acid, and a benzyloxy moiety—present a compelling scaffold for the design of novel bioactive agents. This technical guide delves into the burgeoning field of this compound analogs, exploring their diverse biological activities and therapeutic potential. We will traverse the landscape of anticancer, antimicrobial, and antiviral applications, underpinned by an analysis of structure-activity relationships (SAR) and the mechanistic pathways these compounds modulate. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical framework for the discovery of next-generation therapeutics.

I. The Therapeutic Promise of Propanoic Acid Analogs: A Multi-pronged Approach

The propanoic acid core, particularly when functionalized with aromatic and heterocyclic moieties, has demonstrated a remarkable breadth of biological activities. This section will explore the key therapeutic areas where analogs of this compound have shown significant promise.

Anticancer Activity: Targeting Proliferation and Survival

A significant body of research has focused on the anticancer potential of propanoic acid derivatives. These compounds have been shown to inhibit tumor growth across a variety of cancer cell lines, often through multimodal mechanisms of action.

One notable class of analogs includes 2-(3-benzoylphenyl)propanoic acid derivatives, which have demonstrated moderate anticancer activity.[2][3] For instance, a hydroxamic acid analogue of this class exhibited growth inhibition ranging from 1% to 23% across 38 cell lines from eight tumor subpanels at a 10µM concentration.[2] This particular analog was found to be more potent than its ketoximic counterpart, highlighting the critical role of specific functional groups in mediating cytotoxicity.[2][3]

Furthermore, 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have emerged as promising anticancer candidates.[4][5] Certain compounds within this series were able to reduce the viability of A549 non-small cell lung cancer cells by 50% and suppress cell migration.[4][5] The presence of a phenolic group in these derivatives suggests a potential for antioxidant activity, which could contribute to their overall anticancer effects.[5]

Table 1: Anticancer Activity of Selected Propanoic Acid Analogs

| Compound Class | Specific Analog Example | Cancer Cell Line(s) | Reported Activity | Reference(s) |

| 2-(3-benzoylphenyl)propanoic acid derivatives | 2-(3-benzoyl phenyl)propanohydroxamic acid | 38 cell lines (8 tumor subpanels) | 1-23% growth inhibition at 10µM | [2][3] |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | Hydrazones with heterocyclic substituents | A549 (non-small cell lung cancer) | ~50% reduction in cell viability | [4][5] |

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of multidrug-resistant (MDR) pathogens necessitates the development of novel antimicrobial agents. Propanoic acid analogs have shown considerable promise in this arena, with activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives have demonstrated excellent antibacterial activity.[6] Notably, analogs with hydrophobic substituents such as para-tert-butyl, para-phenyl, and para-benzyloxy on the phenoxyl side chain displayed potent activity against all screened Gram-negative and Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 1.56 to 6.25 µg/mL.[6]

Similarly, 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have exhibited broad-spectrum antimicrobial activity.[7] Hydrazones containing heterocyclic substituents were particularly effective against ESKAPE group bacteria and drug-resistant Candida species, including Candida auris.[7] These compounds showed MIC values as low as 0.5 µg/mL against vancomycin-resistant Enterococcus faecalis and 1 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA).[7]

Table 2: Antimicrobial Activity of Selected Propanoic Acid Analogs

| Compound Class | Specific Analog Example | Pathogen(s) | Reported Activity (MIC) | Reference(s) |

| 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acids | (S)-configuration with para-tert-butylphenoxyl side chain | Gram-negative and Gram-positive bacteria | 1.56 - 6.25 µg/mL | [6] |

| 3-((4-hydroxyphenyl)amino)propanoic acids | Hydrazones with heterocyclic substituents | MRSA, VRE, Candida auris | 0.5 - 64 µg/mL | [7] |

Antiviral Activity: A New Frontier

The exploration of propanoic acid analogs as antiviral agents is a more recent but equally promising field. A notable example is the class of alkyl esters of 3-adenin-9-yl-2-hydroxypropanoic acid, which have been identified as broad-spectrum antiviral agents.[8] These acyclic adenosine analogues are inhibitory to a wide range of viruses, including vesicular stomatitis virus, vaccinia virus, reovirus, parainfluenza virus, and measles virus.[8] Their proposed mechanism of action involves the targeting of S-adenosyl-L-homocysteine hydrolase, a key enzyme in viral replication.[8]

II. Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Activity

The biological activity of this compound analogs is intricately linked to their molecular structure. Understanding the structure-activity relationships (SAR) is paramount for the rational design of more potent and selective therapeutic agents.

Key Structural Features Influencing Bioactivity

Several structural motifs have been identified as critical for the biological activity of these analogs:

-

The Phenyl Ring: The aromaticity of the phenyl ring appears to be crucial for enhancing hydrophobic interactions with biological targets.[9]

-

Hydrophilic Substituents: The presence of hydrophilic groups, such as hydroxyl and carboxylic acid moieties, on the phenyl ring can facilitate interactions with polar amino acid residues at the target site.[9]

-

The Carboxylic Acid Group: This group can act as a hydrogen bond donor and acceptor, playing a vital role in binding to the active sites of enzymes and receptors.[9]

-

Stereochemistry: The (S)-configuration at the C2 position of the propanoic acid backbone has been shown to be important for the antibacterial activity of some analogs, suggesting stereospecific interactions with their targets.[6]

-

Side Chain Modifications: The nature of the substituent at the C3 position significantly influences the type and potency of the biological activity. For instance, the introduction of a benzoylphenyl group leads to anticancer activity, while an adeninyl moiety confers antiviral properties.

Caption: Potential signaling pathways and mechanisms of action for different classes of propanoic acid analogs.

V. Conclusion and Future Directions

The analogs of this compound represent a promising and versatile scaffold for the development of novel therapeutic agents. The diverse biological activities observed, spanning anticancer, antimicrobial, and antiviral applications, underscore the immense potential of this chemical class. Future research should focus on:

-

Lead Optimization: Synthesizing and screening a wider range of analogs to identify compounds with enhanced potency and selectivity.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Efficacy and Safety: Evaluating the most promising candidates in preclinical animal models to assess their therapeutic efficacy and safety profiles.

By continuing to explore the rich chemical space of this compound analogs, the scientific community is well-positioned to unlock new and effective treatments for a wide range of human diseases.

References

-

Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs. [Link]

-

Alkyl esters of 3-adenin-9-yl-2-hydroxypropanoic acid: a new class of broad-spectrum antiviral agents. [Link]

-

Design, synthesis and antimicrobial activity of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives. [Link]

-

Enhanced Water Solubility and Anti-Tumor Activity of Oleanolic Acid through Chemical Structure Modification. [Link]

-

Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]

-

Synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as promising scaffolds for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens. [Link]

-

Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro. [Link]

-

(PDF) Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]

-

(PDF) Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as promising scaffolds for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens [epubl.ktu.edu]

- 8. Alkyl esters of 3-adenin-9-yl-2-hydroxypropanoic acid: a new class of broad-spectrum antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iomcworld.com [iomcworld.com]

An In-depth Technical Guide to Asymmetric Synthesis Using Chiral Building Blocks

Abstract

The precise control of stereochemistry is a cornerstone of modern chemical synthesis, particularly within the pharmaceutical and life sciences industries. The biological activity of a molecule is intrinsically linked to its three-dimensional structure, with different enantiomers often exhibiting vastly different pharmacological and toxicological profiles. This guide provides a comprehensive overview of asymmetric synthesis with a focus on the strategic use of chiral building blocks. We will delve into the foundational principles of the "chiral pool," explore seminal synthetic strategies that leverage these pre-existing stereocenters, and provide detailed, field-proven protocols for key transformations. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding and practical application of this powerful synthetic approach.

The Foundation: Chirality and the "Chiral Pool"

Chirality is the geometric property of a molecule that is non-superimposable on its mirror image. These mirror-image isomers, known as enantiomers, can have profoundly different interactions with other chiral molecules, such as the proteins and enzymes that govern biological processes.[1][2][3] The infamous case of thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen, serves as a stark reminder of the critical importance of stereochemical control in drug design.[1]

Asymmetric synthesis aims to produce a single enantiomer of a chiral compound.[4][5] One of the most direct and intellectually elegant strategies to achieve this is through the use of chiral building blocks . This approach, often referred to as "chiral pool synthesis," utilizes readily available, enantiomerically pure compounds from nature as starting materials.[3][6]

The "chiral pool" is a vast collection of naturally occurring chiral molecules, including:

-

Amino Acids: With the exception of glycine, all proteinogenic amino acids are chiral and are readily available in enantiopure form.[3][6]

-

Carbohydrates: Sugars are abundant, inexpensive, and rich in stereocenters, making them versatile starting materials for complex syntheses.[7][8][9]

-

Terpenes: This large class of natural products offers a diverse array of chiral scaffolds.[10][11][12]

-

Hydroxy Acids and Alkaloids: These natural products also provide unique and valuable chiral starting points.[6]

The core principle of chiral pool synthesis is the transference of pre-existing chirality from the starting material to the final target molecule, thereby circumventing the need to establish stereocenters from scratch.[6]